Structural Differentiation from the 886959-xx-y Analog Series by N-Acyl Substituent Identity and Physicochemical Properties
N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclohexanecarboxamide (CAS 886959-44-0) is distinguished from its closest commercially cataloged analogs—N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)acetamide (CAS 886958-60-7) and N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)benzamide (CAS 886960-58-3) —by its cyclohexanecarboxamide moiety. This substitution increases molecular weight (370.53 vs. 302.41 g/mol for the acetamide analog) and AlogP, and replaces the planar acetamide/benzamide with a bulkier, saturated cyclohexyl group. In the benzothiazole amide antimycobacterial series, replacement of an adamantyl group with cyclohexyl derivatives was explicitly shown to enhance potency and mycobacteria-specific selectivity [1], providing class-level precedent that the cyclohexyl substituent on 886959-44-0 is a non-trivial structural determinant of biological activity.
| Evidence Dimension | N-Acyl substituent identity and molecular weight |
|---|---|
| Target Compound Data | Cyclohexanecarboxamide; MW = 370.53 g/mol; C20H22N2OS2 |
| Comparator Or Baseline | Acetamide analog (CAS 886958-60-7): MW = 302.41 g/mol, C15H14N2OS2; Benzamide analog (CAS 886960-58-3): MW and formula not directly compared |
| Quantified Difference | MW difference: +68.12 g/mol vs. acetamide analog. Cyclohexyl vs. methyl substituent introduces significant steric bulk and lipophilicity. |
| Conditions | Structural comparison based on CAS registry and vendor catalog data; biological activity inference drawn from benzothiazole amide SAR studies [1]. |
Why This Matters
For buyers sourcing compounds for SAR studies or target-based screens, the cyclohexanecarboxamide group on 886959-44-0 provides a distinct steric and electronic profile that cannot be replicated by simpler acyl analogs, making accurate CAS-specific procurement essential for data reproducibility.
- [1] Graham J, Wong CE, Day J, et al. Discovery of benzothiazole amides as potent antimycobacterial agents. Bioorg Med Chem Lett. 2018;28(19):3177-3181. (Demonstrates that cyclohexyl replacement of adamantyl improves potency and selectivity in benzothiazole amide series.) View Source
